molecular formula C14H11N3O2S2 B2932040 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 886908-52-7

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No. B2932040
CAS RN: 886908-52-7
M. Wt: 317.38
InChI Key: SRCQLKRVBHDEDH-UHFFFAOYSA-N
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Description

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, also known as MOT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MOT is a heterocyclic compound that contains both oxadiazole and thiophene moieties, which are known for their biological and pharmacological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study describes the synthesis of compounds with a similar structure to the chemical , focusing on their antimicrobial activities. These compounds have shown significant activities against both bacterial and fungal strains, demonstrating the potential of such molecules in combating microbial infections (Babu, Pitchumani, & Ramesh, 2013).

Crystal Structure and Biological Studies

Another research effort has been put into understanding the crystal structure, Hirshfeld surfaces, and biological activities of derivatives, including antioxidant and antibacterial properties against specific strains like Staphylococcus aureus. These insights are crucial for tailoring the compounds for specific biomedical applications (Karanth et al., 2019).

Anticancer Evaluation

The design, synthesis, and evaluation of anticancer activities of related molecules highlight their potential against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Such studies are indicative of the compound's utility in developing new anticancer therapies (Ravinaik et al., 2021).

Selective 5-HT(1B/1D) Antagonists

Research into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, with structural similarities, as potent and selective 5-HT(1B/1D) antagonists, suggests applications in neurological disorders, enhancing the understanding of serotonin receptor interactions (Liao et al., 2000).

Computational and Pharmacological Evaluation

Studies on the computational and pharmacological potential of related derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions provide a comprehensive understanding of the therapeutic prospects of these compounds (Faheem, 2018).

properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-20-10-6-3-2-5-9(10)13-16-17-14(19-13)15-12(18)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCQLKRVBHDEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

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